molecular formula C15H26N2O3S B14679166 Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- CAS No. 32410-97-2

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy-

Cat. No.: B14679166
CAS No.: 32410-97-2
M. Wt: 314.4 g/mol
InChI Key: JFOFHJGTJJTTHL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-diethylaminoethyl)-p-isopropoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Thiazol-4-one benzenesulfonamides: Known for their antimicrobial properties.

Uniqueness

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research highlight its significance .

Properties

CAS No.

32410-97-2

Molecular Formula

C15H26N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C15H26N2O3S/c1-5-17(6-2)12-11-16-21(18,19)15-9-7-14(8-10-15)20-13(3)4/h7-10,13,16H,5-6,11-12H2,1-4H3

InChI Key

JFOFHJGTJJTTHL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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